2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13329981
InChI: InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22)
SMILES: CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Molecular Formula: C20H17NO3S2
Molecular Weight: 383.5 g/mol

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

CAS No.:

Cat. No.: VC13329981

Molecular Formula: C20H17NO3S2

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate -

Specification

Molecular Formula C20H17NO3S2
Molecular Weight 383.5 g/mol
IUPAC Name 3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide
Standard InChI InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22)
Standard InChI Key URZKUTILUPDOKS-UHFFFAOYSA-N
SMILES CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Canonical SMILES CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate is C₂₀H₁₇NO₃S₂, with a molecular weight of 383.48 g/mol . The compound consists of three distinct moieties:

  • A pyrene group, a polycyclic aromatic hydrocarbon known for its strong fluorescence and photostability.

  • A methanethiosulfonate (MTS) group (-S-SO₂-CH₃), which reacts selectively with cysteine residues.

  • A carbonyl-ethyl linker bridging the pyrene and MTS groups, ensuring spatial separation between the fluorophore and the reactive site .

This architecture allows simultaneous fluorescent labeling and covalent modification of target proteins.

Physical and Chemical Properties

Key physicochemical properties are summarized below:

PropertyValue/DescriptionSource
Melting Point171–173°C
Boiling Point721.1±43.0°C (Predicted)
Density1.457±0.06 g/cm³ (Predicted)
SolubilityDMSO, Methanol, Acetone (Slight)
pKa14.30±0.30 (Predicted)
StabilityMoisture- and light-sensitive
AppearanceLight Yellow-Green Solid

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step reaction sequence:

  • Pyrene-1-amine Activation: Pyrene-1-amine is reacted with ethyl chlorooxoacetate to form the intermediate N-pyren-1-yloxamide.

  • MTS Group Incorporation: The oxamide intermediate is coupled with methanethiosulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .

Critical reaction parameters include:

  • Temperature: Maintained at 0–5°C during exothermic steps to prevent side reactions.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran ensures high yields .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) confirms structural integrity, with characteristic peaks for pyrene aromatic protons (δ 8.1–8.5 ppm) and MTS methyl groups (δ 3.2 ppm) .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies purity .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 383.48 [M+H]⁺ .

Applications in Biochemical Research

Site-Specific Protein Labeling

The MTS group reacts selectively with cysteine sulfhydryls via a disulfide exchange mechanism:
Protein-SH + R-S-SO₂-CH₃ → Protein-S-S-R + CH₃-SO₂-SH\text{Protein-SH + R-S-SO₂-CH₃ → Protein-S-S-R + CH₃-SO₂-SH}
This reaction is rapid (second-minute timescale) and reversible under reducing conditions . Coupled with the pyrene fluorophore, the compound enables:

  • Real-Time Tracking: Conformational changes in ion channels (e.g., nicotinic acetylcholine receptors) monitored via fluorescence quenching .

  • Membrane Protein Mapping: Introduced cysteines in transmembrane domains are labeled to study accessibility and pore architecture .

Enzymology Studies

In the seminal work by Stauffer and Karlin (1994), this compound was used to probe electrostatic potentials in the acetylcholine receptor’s ligand-binding site . Key findings include:

  • pH-Dependent Reactivity: Modification rates increased at alkaline pH, reflecting deprotonation of cysteine thiols .

  • Distance Mapping: Fluorescence resonance energy transfer (FRET) between pyrene and tryptophan residues quantified spatial relationships in enzyme active sites .

Comparative Analysis With Other MTS Reagents

Unlike charged MTS reagents (e.g., MTSEA), 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate’s hydrophobic pyrene group limits its use in aqueous environments but enhances membrane permeability .

ReagentChargeSolubilityPrimary Use
MTSEA+1Water, DMSOSurface cysteine modification
Pyrene-ACE-MTSNeutralDMSO, AcetoneMembrane protein labeling
MTSET+1WaterIon channel studies

Research Findings and Future Directions

Key Studies

  • Nicotinic Receptor Dynamics: Yang et al. (1996) used this compound to identify cysteine residues lining the ion channel pore, revealing gating-dependent accessibility changes .

  • Neurotransmitter Transporters: Kuner et al. (1996) labeled GABA transporter cysteines to elucidate substrate-binding pockets .

Limitations and Challenges

  • Solubility Issues: Requires organic solvents, which may denature proteins .

  • Background Fluorescence: Pyrene’s hydrophobicity causes nonspecific binding in lipid-rich environments .

Future Applications

  • Drug Discovery: High-throughput screening of cysteine-targeting inhibitors .

  • Nanoparticle Functionalization: Pyrene’s π-stacking ability could anchor proteins to carbon-based nanomaterials .

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